2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at position 7, a 2-thienyl substituent at position 5, and a 3-(1H-pyrrol-1-yl)-2-thienyl group at position 2. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the thienyl and pyrrolyl groups contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for therapeutic applications such as kinase inhibition .
Properties
IUPAC Name |
2-(3-pyrrol-1-ylthiophen-2-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4S2/c20-19(21,22)16-10-12(15-4-3-8-27-15)23-17-11-13(24-26(16)17)18-14(5-9-28-18)25-6-1-2-7-25/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNYYMNLDQOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 2 Substituents
- Compound 6g: 3-[(4-Hydroxymethyl)phenyl]-5-((4-methoxybenzyl)amino)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Substituent: Aromatic phenyl group with hydroxymethyl.
Compound 3g : 2-Methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ()
Position 5 Substituents
Compound 11a : 5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ()
- Compound 6j: 3-(Dibenzo[b,d]thiophen-4-yl)-5-[N-(4-methoxybenzyl)amino]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Substituent: Dibenzothiophene. Impact: Larger aromatic system increases lipophilicity and may improve membrane permeability compared to the target compound’s smaller thienyl group .
Position 7 Substituents
- Compound 12: (4-Benzenesulfonyl-piperazin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl)-methanone () Substituent: Piperazinyl-carbonyl group. Impact: Introduces basicity and hydrogen-bonding capacity, differing from the target compound’s trifluoromethyl group, which prioritizes steric and electronic effects .
Optical Properties
Bioactivity
- PI3Kδ Inhibitors : Fluorinated analogs (e.g., Compound 12 in ) show IC50 values <100 nM. The target compound’s trifluoromethyl and heterocyclic groups may similarly enhance kinase binding .
- Anthelmintic Activity : HF-00007 (5-(1,3-thiazol-2-yl)-2-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) in has 88% efficacy against C. elegans. The target compound’s pyrrolyl group could modulate specificity .
Table: Key Comparative Data
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like this compound?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazolo[1,5-a]pyrimidines are prepared by reacting aminopyrazole derivatives with β-diketones or α,β-unsaturated carbonyl compounds in polar solvents (e.g., ethanol or pyridine) under reflux for 5–6 hours . Key steps include:
- Use of catalysts like acetic acid or piperidine to enhance cyclization.
- Purification via recrystallization from solvents such as ethanol or dioxane.
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology : A combination of spectroscopic and crystallographic techniques is used:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., thienyl and trifluoromethyl groups) through characteristic shifts (e.g., CF₃ at δ ~110–120 ppm in ¹³C NMR) .
- X-ray crystallography : Determines bond lengths, angles, and planarity. For example, pyrazolo[1,5-a]pyrimidine cores show near-planar geometries with mean C–C bond lengths of 1.38–1.42 Å .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion for C₂₄H₁₉F₃N₄OS: calc. 493.12, found 493.11) .
Q. What solvent systems and reaction conditions optimize synthesis?
- Methodology :
- Solvents : Pyridine, ethanol, or dioxane are preferred for their ability to dissolve polar intermediates and stabilize transition states .
- Temperature : Reflux conditions (80–120°C) are critical for cyclization .
- Catalysts : Piperidine or acetic acid (1–2 equiv.) improve reaction rates and yields .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions) influence bioactivity in pyrazolo[1,5-a]pyrimidines?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Compare analogs with varying substituents. For example, trifluoromethyl groups enhance metabolic stability, while thienyl/pyrrole moieties modulate target binding .
- Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and interactions with biological targets .
Q. How can crystallographic data resolve contradictions in spectroscopic characterization?
- Methodology :
- Single-crystal X-ray diffraction : Resolves ambiguities in regiochemistry. For example, crystallography confirmed the 7-trifluoromethyl substitution in a related compound, disproposing alternative tautomers .
- Rietveld refinement : Analyzes powder diffraction data to validate purity and phase composition .
Q. What computational tools predict reaction pathways for novel derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
